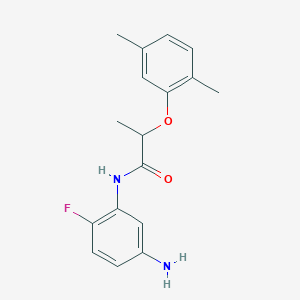
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Descripción general
Descripción
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide (NFDP) is a fluorinated amide derivative that has been widely studied in the scientific community due to its interesting chemical properties and potential applications. NFDP has been studied in the context of synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Antibacterial Activity
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide, and its derivatives, have been explored for their antibacterial properties. Tumosienė et al. (2012) synthesized a series of N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and related compounds, some of which exhibited good antibacterial activity against Rhizobium radiobacter. This suggests the potential utility of these compounds in creating new antibacterial agents Tumosienė et al., 2012.
Matrix Metalloproteinase Inhibition
The inhibition of matrix metalloproteinases (MMPs) is crucial for regulating various biological processes, including tissue remodeling and inflammation. Compounds structurally related to N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide, such as 6H-1,3,4-thiadiazines, have been recognized as potent inhibitors of MMPs. Schröder et al. (2001) synthesized and studied three 6H-1,3,4-thiadiazines which exhibited potent inhibitory activity against MMPs, indicating the potential of these compounds in the treatment of MMP-related diseases Schröder et al., 2001.
Crystal Structure Analysis
Understanding the crystal structure of compounds is essential for drug design and predicting biological activity. Huang Ming-zhi et al. (2005) synthesized and determined the crystal structure of a compound closely related to N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide, which could provide insights into the design and synthesis of new drugs with improved efficacy and reduced side effects Huang Ming-zhi et al., 2005.
Fluorescent Chemosensor Development
Compounds similar to N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide have been utilized in the development of fluorescent chemosensors. Kim et al. (2016) developed a chemosensor based on a compound with a similar structure, demonstrating its effectiveness in detecting and quantifying Zn2+ ions in aqueous solutions. This highlights the potential of such compounds in environmental monitoring and bioimaging Kim et al., 2016.
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-15-9-13(19)6-7-14(15)18/h4-9,12H,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRISIEDUGWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)
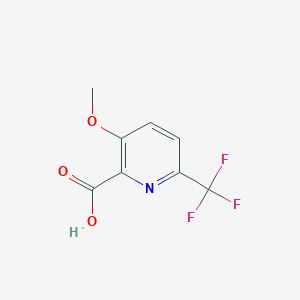
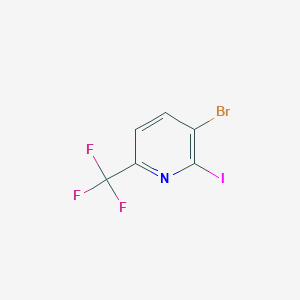
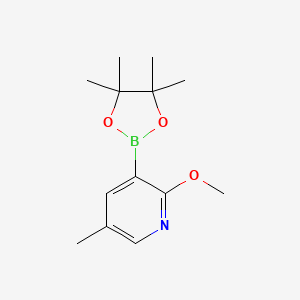
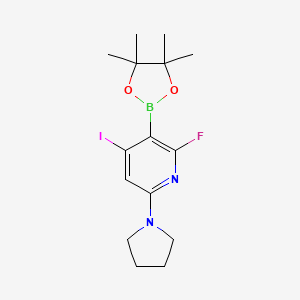
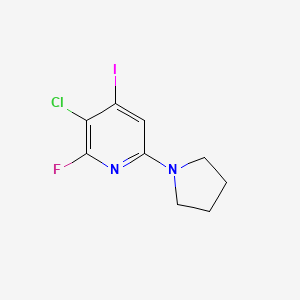
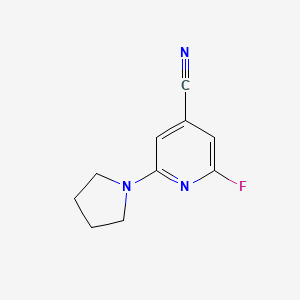
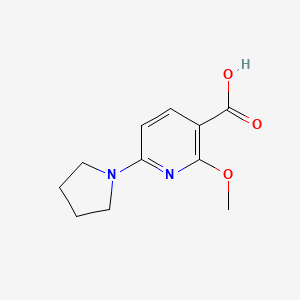
![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)

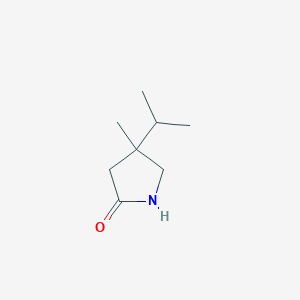
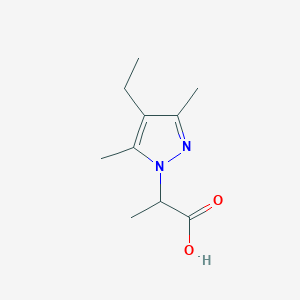
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)